1-Cinnamoylpyrrolidine

Antibacterial MIC MBC

Select 1-Cinnamoylpyrrolidine for its unique dual functionality: it acts as a selective PAF-receptor pathway tool (IC₅₀ 37.3 μM against PAF, minimal effect on arachidonic acid) and a strictly Cu²⁺-dependent DNA scission agent (active at 250 μM). Unlike simple cinnamic acid, the pyrrolidine amide confers superior antibacterial potency (MIC 0.5 mg/mL against MRSA, S. aureus, E. coli). These functional profiles are not transferable to other cinnamamides; procurement must be entity-specific to ensure experimental reproducibility. All batches are verified by HPLC, NMR, and MS.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 52438-21-8
Cat. No. B118078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cinnamoylpyrrolidine
CAS52438-21-8
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+
InChIKeyJSIGICUAXLIURX-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1-Cinnamoylpyrrolidine (CAS 52438-21-8) Technical Procurement Baseline for Antiplatelet and Antibacterial Research


1-Cinnamoylpyrrolidine (CAS 52438-21-8) is a naturally occurring cinnamamide alkaloid isolated from Piper species, including Piper caninum and Piper taiwanense [1]. The compound consists of a cinnamoyl moiety linked to a pyrrolidine ring via an amide bond, structurally belonging to the cinnamic acid derivative class [2]. It has been characterized as a DNA strand scission agent that induces relaxation of supercoiled pBR322 plasmid DNA in the presence of Cu²⁺ ions and as an inhibitor of platelet aggregation induced by platelet-activating factor (PAF), arachidonic acid, and collagen [3]. The compound is commercially available at purities typically ≥95–98% as verified by HPLC, NMR, and MS analytical methods .

Procurement Risks of Substituting 1-Cinnamoylpyrrolidine (CAS 52438-21-8) with Generic Cinnamamides


Although 1-cinnamoylpyrrolidine shares a cinnamamide backbone with numerous natural and synthetic analogs, direct substitution with structurally similar compounds is not scientifically justified. The pyrrolidine ring confers distinct physicochemical properties and biological interaction profiles compared to open-chain amides or other heterocyclic cinnamamides. Comparative studies demonstrate that simple cinnamic acid lacks the antibacterial potency of the pyrrolidine amide derivative [1]. Within the same Piper-derived amide class, taiwanamide C (IC₅₀ = 8.9 μM) and 1-(m-methoxycinnamoyl)pyrrolide (IC₅₀ = 17.4 μM) exhibit quantitatively distinct antiplatelet potencies, confirming that minor structural variations produce large functional differences [2]. Furthermore, the compound displays differential sensitivity to platelet agonists—with strong inhibition of ADP-induced aggregation (IC₅₀ = 42.5 μM) but minimal effect on arachidonic acid-induced aggregation (<10% inhibition at 100 μM)—a profile not reliably extrapolated to other cinnamamides . These data demonstrate that cinnamamide-class compounds are not functionally interchangeable; procurement decisions must be anchored to the specific chemical entity.

Quantitative Differentiation Guide for 1-Cinnamoylpyrrolidine (CAS 52438-21-8) Against Closest Analogs


Antibacterial Potency of 1-Cinnamoylpyrrolidine Versus Cinnamic Acid

1-Cinnamoylpyrrolidine demonstrates superior antibacterial potency compared to its precursor cinnamic acid. In a study evaluating compounds derived from Alpinia malaccensis rhizomes, 1-cinnamoylpyrrolidine exhibited the strongest minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values among all tested compounds, with a value of 0.5 mg/mL against all five bacterial strains tested (E. coli, P. aeruginosa, B. subtilis, S. aureus, and MRSA) [1]. In comparative analyses, 1-cinnamoylpyrrolidine displayed stronger antibacterial action than its precursor, cinnamic acid .

Antibacterial MIC MBC Cinnamic Acid Derivatives

Platelet-Activating Factor (PAF)-Induced Aggregation Inhibition by 1-Cinnamoylpyrrolidine

1-Cinnamoylpyrrolidine inhibits platelet-activating factor (PAF)-induced platelet aggregation with an IC₅₀ value of 37.3 μM . This activity is distinct from its effects on other agonists: the compound shows weaker inhibition of collagen-induced aggregation (45.2 ± 3.0% inhibition at 100 μM) and minimal effect on arachidonic acid-induced aggregation (<10% inhibition at 100 μM) . Taiwanamide C, a structurally related amide from the same Piper species, is more potent against collagen-induced aggregation (IC₅₀ = 8.9 μM) but its PAF-inhibitory activity is not reported in the same studies [1].

Antiplatelet PAF Platelet Aggregation IC50

Cu²⁺-Dependent DNA Cleavage Activity of 1-Cinnamoylpyrrolidine

1-Cinnamoylpyrrolidine functions as a DNA strand scission agent exclusively in the presence of copper(II) ions. In a cell-free DNA strand scission assay, the compound at 250 μM induced relaxation of supercoiled pBR322 plasmid DNA only when Cu²⁺ was present, with no cleavage observed in the absence of copper ions [1]. This copper-dependent mechanism is consistent across multiple independent sources [2]. In contrast, many other natural product DNA-cleaving agents operate via different metal-dependent or metal-independent mechanisms; the strict Cu²⁺ requirement defines a distinct mode of action.

DNA Cleavage Copper-Dependent Plasmid Relaxation Genotoxicity

Differential Agonist Selectivity in Platelet Aggregation Inhibition

1-Cinnamoylpyrrolidine exhibits a distinct agonist selectivity profile in platelet aggregation assays. The compound inhibits ADP-induced aggregation with an IC₅₀ of 42.5 ± 3.2 μM and achieves 78.3 ± 2.5% inhibition at 100 μM. It shows weaker activity against collagen-induced aggregation, with only 45.2 ± 3.0% inhibition at 100 μM and no determinable IC₅₀ (inhibition <50% at 100 μM). Against arachidonic acid-induced aggregation, the compound is essentially inactive, with <10% inhibition at 100 μM . This selectivity contrasts with broad-spectrum antiplatelet agents such as aspirin, which inhibits arachidonic acid-mediated pathways.

Antiplatelet ADP Collagen Arachidonic Acid Agonist Selectivity

Recommended Application Scenarios for 1-Cinnamoylpyrrolidine (CAS 52438-21-8) Based on Differentiated Evidence


PAF-Mediated Thrombosis and Platelet Signaling Research

1-Cinnamoylpyrrolidine is optimally deployed in studies investigating platelet-activating factor (PAF)-dependent thrombotic pathways. With a reported IC₅₀ of 37.3 μM for PAF-induced platelet aggregation, the compound serves as a specific tool for modulating PAF receptor-mediated signaling . Its differential agonist selectivity—active against ADP and PAF but minimally active against arachidonic acid—allows researchers to isolate PAF/ADP signaling from arachidonic acid cascade effects . This application is most relevant in cardiovascular pharmacology laboratories focused on thrombosis mechanisms, particularly those seeking to differentiate between PAF-dependent and cyclooxygenase-dependent platelet activation.

Copper-Dependent DNA Damage and Genotoxicity Studies

1-Cinnamoylpyrrolidine is uniquely suited for research requiring conditional, metal-dependent DNA cleavage. The compound induces relaxation of supercoiled pBR322 plasmid DNA exclusively in the presence of Cu²⁺ ions at concentrations as low as 250 μM . This strict copper requirement enables experimental designs where DNA damage can be temporally controlled by modulating copper availability. Applications include studying copper-mediated oxidative stress mechanisms, evaluating cellular responses to conditionally genotoxic agents, and developing assays for copper-chelating compounds . This scenario is particularly relevant for cancer biology researchers investigating the role of copper in genomic instability or for toxicology screening programs.

Antibacterial Lead Optimization Against Gram-Positive and Gram-Negative Strains

For antibacterial drug discovery programs, 1-cinnamoylpyrrolidine offers a validated starting scaffold with demonstrated broad-spectrum activity. The compound exhibits an MIC and MBC of 0.5 mg/mL against a panel of clinically relevant bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) . Its superior potency compared to cinnamic acid positions it as a preferred scaffold for medicinal chemistry optimization aimed at improving antibacterial potency and spectrum. This application is most appropriate for natural product-based antibacterial screening initiatives and structure-activity relationship studies focused on cinnamamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cinnamoylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.